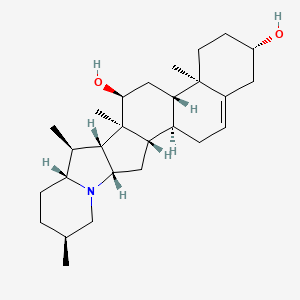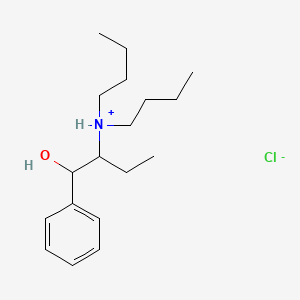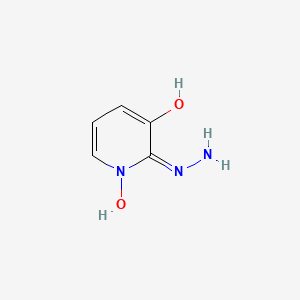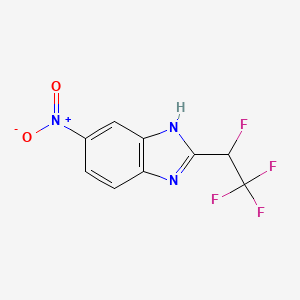
6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of a nitro group and a tetrafluoroethyl group attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the nitration of 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 6-amino-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-benzimidazole: Lacks the tetrafluoroethyl group, which may affect its chemical and biological properties.
6-amino-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole:
Uniqueness
6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of both the nitro and tetrafluoroethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5F4N3O2 |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
6-nitro-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5F4N3O2/c10-7(9(11,12)13)8-14-5-2-1-4(16(17)18)3-6(5)15-8/h1-3,7H,(H,14,15) |
InChI Key |
ZVTHOKZXGQYNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


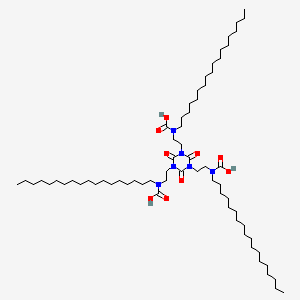

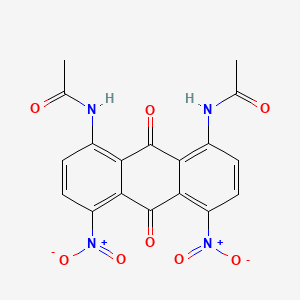
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
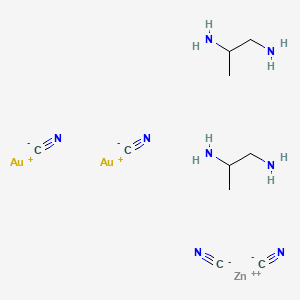
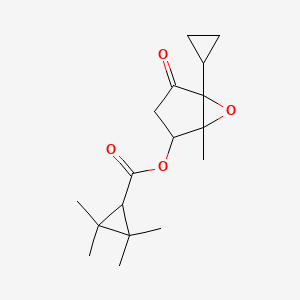

![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
